

Comparative study of corrosion inhibition efficiency of triazole derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-mercaptop-1,2,4-triazole

Cat. No.: B094436

[Get Quote](#)

A Comparative Analysis of Triazole Derivatives as Corrosion Inhibitors

Triazole derivatives have garnered significant attention in the field of materials science as effective corrosion inhibitors for various metals and their alloys, particularly in aggressive acidic environments.^{[1][2][3][4]} Their efficacy is primarily attributed to the presence of nitrogen heteroatoms and π -electrons within the triazole ring, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive species.^{[2][4][5]} This guide provides a comparative study of the corrosion inhibition efficiency of several triazole derivatives, supported by quantitative experimental data and detailed methodologies.

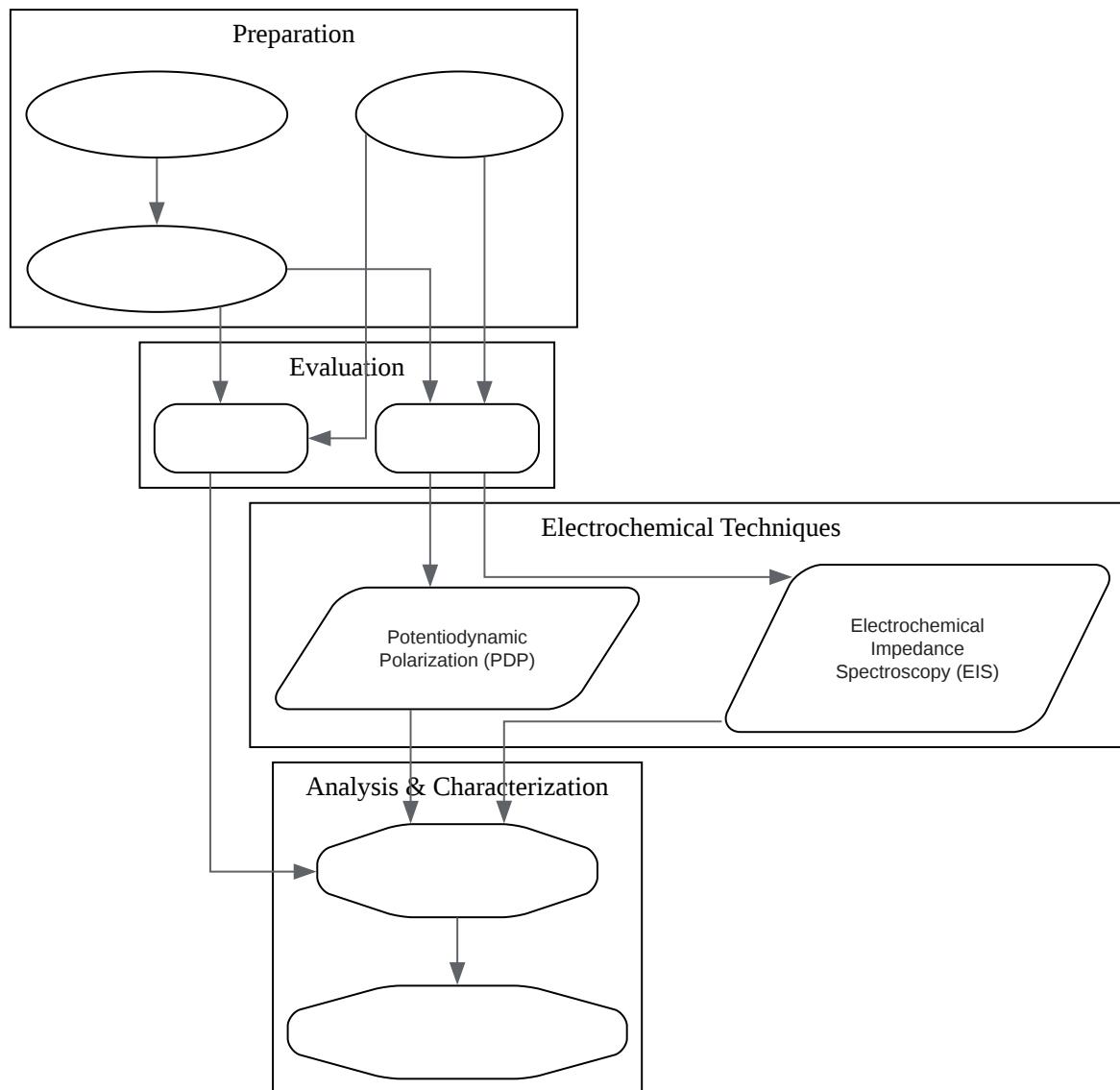
Quantitative Comparison of Inhibition Efficiency

The performance of various triazole derivatives as corrosion inhibitors has been extensively evaluated using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), as well as the weight loss method. The following tables summarize the inhibition efficiencies of selected triazole derivatives on different metals in acidic media.

Table 1: Inhibition Efficiency of Triazole Derivatives on Carbon Steel in 1M HCl

Triazole Derivative	Concentration	Inhibition Efficiency (%) - EIS	Inhibition Efficiency (%) - PDP	Reference
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)	10^{-3} M	94.6	94.2	
5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)	10^{-3} M	91.8	91.5	
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate [Tri- CO ₂ Et]	1.0×10^{-3} M	95.3	-	[6]
2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide [Tri-CONHNH ₂]	1.0×10^{-3} M	95.0	-	[6]
5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT)	0.5 mM	-	97.1 (from weight loss)	[7]
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP)	-	-	97 (from weight loss at 303 K)	[8]

Table 2: Inhibition Efficiency of Other Triazole Derivatives


Triazole Derivative	Metal/Alloy	Corrosive Medium	Concentration	Inhibition Efficiency (%)	Method	Reference
3-amino-5-mercaptop-1,2,4-triazole (AMT)	AA2024	3.5 wt.% NaCl	1.5 g/L	>90 (inferred from high film resistance)	EIS	[9][10]
N-decyl-3-amino-1,2,4-triazole (TN10)	Cu-40Zn Alloy	3% NaCl	0.5 mM	up to 95	EIS, PDP, Weight Loss	[11][12]
4-amino-3-methyl-1,2,4-triazole-5-thione (MTSNH)	Cu60Zn40 Alloy	3% NaCl	10^{-3} M	>90 (inferred)	EIS, PDP	[13]
Hexaconazole	Ordinary Steel	1M HCl	10^{-3} M	92	Weight Loss	[14]
Bromuconazole	Ordinary Steel	1M HCl	10^{-3} M	90	Weight Loss	[14]

Mechanism of Corrosion Inhibition

The protective action of triazole derivatives is based on their ability to adsorb onto the metal surface, which can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both.[6][15][16] The heteroatoms (N and S) in the triazole ring act as active centers for adsorption.[17] This adsorption process forms a protective film that acts as a barrier, hindering the diffusion of corrosive agents to the metal surface and thereby inhibiting both anodic and cathodic reactions.[17][18]

Experimental Workflow and Methodologies

The evaluation of a potential corrosion inhibitor typically follows a systematic workflow.

[Click to download full resolution via product page](#)*Experimental workflow for evaluating corrosion inhibitors.*

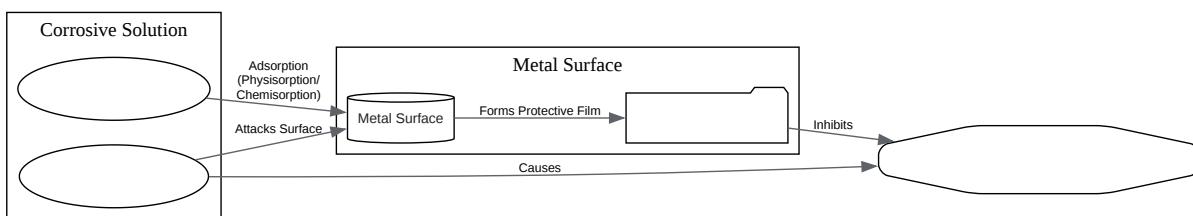
Detailed Experimental Protocols

This is a straightforward and widely used gravimetric technique to determine the corrosion rate and inhibition efficiency.[4]

- Coupon Preparation: Metal coupons of specific dimensions (e.g., 2.2 cm × 1.6 cm × 0.2 cm) are mechanically polished using different grades of emery paper, cleaned with distilled water, degreased with a solvent like acetone, dried, and accurately weighed.[19][20]
- Immersion: The prepared coupons are then immersed in the corrosive solution with and without the inhibitor at various concentrations for a specified period and temperature.[17][19]
- Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.[4][17]
- Calculation of Inhibition Efficiency (IE%): $IE\% = [(W_0 - W_i) / W_0] \times 100$ Where W_0 is the average weight loss in the absence of the inhibitor and W_i is the average weight loss in the presence of the inhibitor.[19]

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[21]

- Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the metal sample as the working electrode, a platinum sheet as the counter electrode, and a reference electrode (e.g., Ag/AgCl).[19]
- Measurement: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP). The potential is then scanned in both anodic and cathodic directions from the OCP at a constant scan rate (e.g., 0.5 mV/s).[19]
- Data Analysis: Corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (β_a and β_c) are determined by extrapolating the linear portions of the anodic and cathodic curves.[17][19]


- Calculation of Inhibition Efficiency (IE%): $IE\% = [(icorr_0 - icorr_i) / icorr_0] \times 100$ Where $icorr_0$ and $icorr_i$ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[17]

EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor on the metal surface, including charge transfer resistance and double-layer capacitance.[2][4]

- Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.
- Measurement: The working electrode is stabilized at its OCP in the test solution. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[2]
- Data Analysis: The impedance data is often represented as Nyquist or Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (R_{ct}) and the double-layer capacitance (C_{dl}).[2]
- Calculation of Inhibition Efficiency (IE%): $IE\% = [(R_{cti} - R_{ct0}) / R_{cti}] \times 100$ Where R_{cti} and R_{ct0} are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Signaling Pathways and Adsorption Mechanism

The adsorption of triazole derivatives on a metal surface, leading to corrosion inhibition, can be visualized as a multi-step process.

[Click to download full resolution via product page](#)*Mechanism of corrosion inhibition by triazole derivatives.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Predictive Modeling of Triazole Derivatives: Quantum Insights into Corrosion Inhibition | PPTX [slideshare.net]
- 2. [benchchem.com](#) [benchchem.com]
- 3. [ijcsi.pro](#) [ijcsi.pro]
- 4. [benchchem.com](#) [benchchem.com]
- 5. [mdpi.com](#) [mdpi.com]
- 6. [scispace.com](#) [scispace.com]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [mdpi.com](#) [mdpi.com]
- 9. [Frontiers](#) | Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies [frontiersin.org]
- 10. [frontiersin.org](#) [frontiersin.org]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [researchgate.net](#) [researchgate.net]
- 13. [researchgate.net](#) [researchgate.net]
- 14. [researchgate.net](#) [researchgate.net]
- 15. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [benchchem.com](#) [benchchem.com]

- 18. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]
- 19. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative study of corrosion inhibition efficiency of triazole derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094436#comparative-study-of-corrosion-inhibition-efficiency-of-triazole-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com